ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate
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Overview
Description
Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate typically involves the reaction of ethyl isocyanate with 5-aminotetrazole under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazoles.
Scientific Research Applications
Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and luminescence.
Mechanism of Action
The mechanism of action of ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5’-(hydrazonomethylene)bis(1H-tetrazole)
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate is unique due to its specific structure and properties
Properties
Molecular Formula |
C4H7N5O |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate |
InChI |
InChI=1S/C4H7N5O/c1-2-10-3-5-4-6-8-9-7-4/h3H,2H2,1H3,(H,6,7,8,9)/b5-3+ |
InChI Key |
ZRBYOCJPLWWOFU-HWKANZROSA-N |
Isomeric SMILES |
CCO/C=N/C1=NNN=N1 |
Canonical SMILES |
CCOC=NC1=NNN=N1 |
Origin of Product |
United States |
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